molecular formula C8H5BrClNO B6191020 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one CAS No. 2260762-70-5

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one

Cat. No.: B6191020
CAS No.: 2260762-70-5
M. Wt: 246.5
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Description

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: is a heterocyclic compound that features a cyclopenta[b]pyridine core structure. This compound is characterized by the presence of bromine and chlorine substituents at the 3 and 2 positions, respectively. The compound’s unique structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a cyclopenta[b]pyridine precursor. The reaction conditions often require the use of bromine and chlorine sources, such as bromine (Br2) and thionyl chloride (SOCl2), under controlled temperatures and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Lacks the bromine substituent, which may result in different chemical reactivity and biological activity.

    2-bromo-3-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: Similar structure but with reversed positions of bromine and chlorine, potentially altering its interaction with molecular targets.

Uniqueness

  • The presence of both bromine and chlorine substituents in 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one provides a unique combination of electronic and steric effects, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

2260762-70-5

Molecular Formula

C8H5BrClNO

Molecular Weight

246.5

Purity

95

Origin of Product

United States

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